2-{2-[4-(2,6-dimethylphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
2-{2-[4-(2,6-dimethylphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C22H26N4O4 and its molecular weight is 410.474. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis
Research on compounds with similar structural elements, such as piperazine and dimethylphenyl groups, often focuses on their synthesis and structural characterization. For instance, studies have synthesized compounds by reacting piperazine with different chemicals, analyzing intra- and intermolecular interactions within the crystal structure through hydrogen bonds (Wang, Liu, & Yan, 2006; Wang, Chen, Pu, & Wang, 2004). These structural insights are crucial for understanding the physical and chemical properties of these compounds, which can inform their potential applications in materials science and pharmaceutical research.
Biological Activities
Compounds featuring similar structural components have been explored for their biological activities, including antimicrobial and antiviral properties. For example, derivatives of nitroimidazole with piperazine substitutions have been evaluated for their anti-HIV activities, indicating the potential of such compounds in antiviral research (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007). Additionally, the synthesis of polyamides containing bioactive moieties like uracil and adenine, through reactions involving piperazine, highlights the potential of these compounds in developing new materials with specific biological functions (Hattori & Kinoshita, 1979).
Pharmacological Effects
Research into the pharmacological effects of compounds structurally related to 2-{2-[4-(2,6-dimethylphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one has included studies on their potential as calcium antagonists and their effects on blood pressure, indicating the relevance of such compounds in cardiovascular research (Ashimori et al., 1991).
Mechanism of Action
Target of Action
Piperazine derivatives, such as the one in this compound, are known to show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Piperazine derivatives often work by interacting with various receptors in the body, causing a range of effects depending on the specific derivative and its targets .
Biochemical Pathways
Without specific information on this compound, it’s hard to say exactly which biochemical pathways it might affect. Many piperazine derivatives affect pathways related to neurotransmission, inflammation, and other key biological processes .
Pharmacokinetics
Many piperazine derivatives are well-absorbed and widely distributed in the body .
Result of Action
Piperazine derivatives can have a wide range of effects depending on their specific structures and targets .
Action Environment
Factors such as ph, temperature, and the presence of other substances can often affect the action of pharmaceutical compounds .
Properties
IUPAC Name |
2-[2-[4-(2,6-dimethylphenyl)piperazin-1-yl]ethyl]-7-nitro-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-15-4-3-5-16(2)21(15)25-12-10-24(11-13-25)9-8-19-22(27)23-18-7-6-17(26(28)29)14-20(18)30-19/h3-7,14,19H,8-13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCKWRUPHWZSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CCC3C(=O)NC4=C(O3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.